molecular formula C23H28N2O9 B14768772 Thalidomide-5'-C3-PEG3-acid

Thalidomide-5'-C3-PEG3-acid

Cat. No.: B14768772
M. Wt: 476.5 g/mol
InChI Key: ORLDBFOGXMXEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5'-C3-PEG3-acid is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate, widely used in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) tools. Its structure comprises three key components:

  • Thalidomide core: Binds to CRBN, enabling recruitment of the ubiquitin-proteasome system .
  • C3 alkyl chain: A three-carbon spacer enhancing molecular flexibility.
  • PEG3-acid linker: A triethylene glycol (PEG3) chain terminated with a carboxylic acid group, improving aqueous solubility and enabling conjugation to target-binding ligands via amide bond formation .

This compound’s design balances solubility, stability, and reactivity, making it a versatile building block in TPD research.

Properties

Molecular Formula

C23H28N2O9

Molecular Weight

476.5 g/mol

IUPAC Name

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C23H28N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,1-2,5-13H2,(H,27,28)(H,24,26,29)

InChI Key

ORLDBFOGXMXEPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Thalidomide-5’-C3-PEG3-acid involves several steps:

Comparison with Similar Compounds

Variations in PEG Chain Length

Altering the PEG chain length impacts solubility, molecular weight, and steric effects:

Compound PEG Length Molecular Weight Key Properties Reference
Thalidomide-5'-C3-PEG2-OH PEG2 404.42 g/mol Shorter linker; reduced solubility
Thalidomide-5'-C3-PEG3-acid PEG3 ~450–500 g/mol* Optimal balance of solubility and size
Thalidomide-5'-C3-PEG4-amine HCl PEG4 N/A Longer linker; potential for improved solubility

Functional Group Modifications

The terminal functional group determines conjugation chemistry and application scope:

Compound Functional Group Key Applications Reference
This compound Carboxylic acid Amide bond formation with amines
Thalidomide-5'-O-PEG3-propargyl Propargyl Click chemistry with azides
Thalidomide-O-amido-PEG3-azide Azide Bioorthogonal conjugation
Thalidomide-5-PEG4-NH2 HCl Amine Acid-coupling or NHS ester reactions

Key Insight : Carboxylic acid groups (as in the target compound) are preferred for stable amide bond formation, while azides/propargyls enable click chemistry for rapid bioconjugation .

Structural Additions: Piperazine and Amide Bonds

Incorporation of piperazine or amide bonds modifies stability and binding:

Compound Structural Feature Impact Reference
Thalidomide-Piperazine-PEG3-COOH Piperazine ring Enhanced rigidity and binding affinity
Thalidomide-O-amido-PEG3-azide Amide bond Improved metabolic stability
This compound Simple PEG-acid linker Flexibility and ease of conjugation

Note: Piperazine-containing derivatives may exhibit stronger CRBN interactions but require synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.